Molecular Weight and Physicochemical Characterization of Boc-D-hydroxyproline tert-butyl ester: A Technical Guide
Molecular Weight and Physicochemical Characterization of Boc-D-hydroxyproline tert-butyl ester: A Technical Guide
Executive Summary
Boc-D-hydroxyproline tert-butyl ester (commonly abbreviated as Boc-D-Hyp-OtBu) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in peptide synthesis, peptidomimetic drug design, and the development of advanced biomaterials[1]. By masking both the N-terminal amine and the C-terminal carboxylic acid with acid-labile protecting groups, this compound isolates the secondary hydroxyl group on the pyrrolidine ring. This structural configuration allows researchers to perform precise, site-specific chemical modifications without risking unwanted side reactions at the termini.
Molecular Weight and Physicochemical Properties
The precise calculation of molecular weight is the foundational step for stoichiometric accuracy in synthetic workflows. Based on established chemical catalogs, Boc-D-Hyp-OtBu has an average molecular weight of 287.36 g/mol [1][2].
Quantitative Data Summary
Table 1: Physicochemical and Structural Properties of Boc-D-Hyp-OtBu
| Property | Value |
| Chemical Name | Boc-(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid tert-butyl ester |
| Common Synonyms | Boc-D-Hyp-OtBu; Boc-D-cis-hydroxyproline tert-butyl ester[1] |
| CAS Number | 862996-27-8[1] |
| Molecular Formula | C₁₄H₂₅NO₅[1][2] |
| Average Molecular Weight | 287.36 g/mol [1][2] |
| Monoisotopic Mass | 287.1733 Da |
| Appearance | White to off-white crystalline powder or viscous oil |
| Storage Conditions | 0–8°C, desiccated[1] |
Expertise & Causality in Mass Metrics: It is critical to distinguish between the average molecular weight (287.36 g/mol )—which accounts for natural isotopic abundance and is used for bulk molarity calculations—and the monoisotopic mass (287.1733 Da), which is required for High-Resolution Mass Spectrometry (HRMS) validation. Using the average mass in HRMS calibration will result in a false-negative identification.
Structural Significance and Mechanistic Role
The strategic value of Boc-D-Hyp-OtBu lies in its dual acid-labile protecting group chemistry. Both the tert-butyloxycarbonyl (Boc) group on the nitrogen and the tert-butyl (tBu) ester on the carboxyl group are highly stable under basic and nucleophilic conditions. This allows chemists to perform harsh reactions on the free hydroxyl group—such as O-alkylation, Mitsunobu inversions, or the attachment of complex fluorophores—while the N- and C-termini remain perfectly shielded.
Once the hydroxyl modification is complete, the true efficiency of this molecule is realized. Instead of requiring a multi-step deprotection sequence, both the Boc and tBu groups can be cleaved simultaneously in a single step using strong acids like Trifluoroacetic acid (TFA). This "global deprotection" strategy maximizes the overall yield of the modified amino acid and minimizes purification bottlenecks.
Workflow demonstrating the synthetic utility of Boc-D-Hyp-OtBu via global acidic deprotection.
Analytical Verification Protocol (LC-MS)
To ensure the integrity of Boc-D-Hyp-OtBu before utilizing it in complex syntheses, its molecular weight and purity must be empirically verified. The following is a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol designed to confirm the presence of the intact molecule and its characteristic fragmentation pattern.
Step-by-Step LC-MS Methodology
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Sample Preparation:
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Dissolve 1.0 mg of Boc-D-Hyp-OtBu in 1.0 mL of LC-MS grade Methanol. Vortex until completely dissolved to create a 1 mg/mL stock.
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Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) for injection.
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Chromatographic Separation:
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Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
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Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
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Mass Spectrometry Parameters:
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Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).
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Capillary Voltage: 3.0 kV.
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Desolvation Temperature: 350°C.
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Data Analysis & Mechanistic Validation (Self-Validating System):
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Primary Ion: Locate the protonated molecular ion [M+H]+ at m/z 288.36 .
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Diagnostic Fragmentation: The acidic environment of the ESI source often induces in-source fragmentation of the acid-labile groups.
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Look for a peak at m/z 232.36 , which corresponds to the loss of the tert-butyl ester group as isobutylene ( Δ -56 Da).
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Look for a peak at m/z 132.36 , which corresponds to the simultaneous loss of the tBu group (-56 Da) and the Boc group (isobutylene + CO2 , -100 Da), leaving the protonated core D-hydroxyproline. The presence of these exact fragments validates the structural identity of the compound.
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Applications in Peptidomimetic Drug Design
The precise structural configuration of Boc-D-Hyp-OtBu makes it indispensable in modern drug discovery. Because D-hydroxyproline is the unnatural enantiomer of the naturally occurring L-hydroxyproline found in human collagen, incorporating it into peptide sequences introduces significant steric hindrance against endogenous proteases. This resistance to proteolytic degradation is a critical factor in developing orally bioavailable peptide therapeutics.
Furthermore, the functionalizable hydroxyl group serves as an ideal spatial anchoring point for conjugating targeted degradation moieties, such as PROTACs (Proteolysis Targeting Chimeras), where precise 3D geometry is required to successfully link a target-binding ligand to an E3 ubiquitin ligase recruiter.
